molecular formula C20H17N3O2S B11269901 N-benzyl-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

N-benzyl-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B11269901
M. Wt: 363.4 g/mol
InChI Key: RBKNHICNXLIKTD-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-methyl-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that belongs to the class of benzothienopyrimidines. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a benzothienopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-methyl-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothienopyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminobenzothiophene and a suitable aldehyde or ketone, under acidic or basic conditions to form the benzothienopyrimidine core.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Acylation: The acetamide moiety is introduced through acylation reactions, typically using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-methyl-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetamide moieties, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-benzyl-2-(2-methyl-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Studies have indicated its potential activity against certain types of cancer cells, making it a candidate for further investigation in oncology. Additionally, its structural features suggest it may interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new drugs.

Industry

In the industrial sector, N-benzyl-2-(2-methyl-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide may be used in the production of specialty chemicals and pharmaceuticals. Its synthesis and modification can lead to the creation of compounds with desirable properties for various applications, including agrochemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-methyl-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(2-methyl-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide shares structural similarities with other benzothienopyrimidine derivatives, such as:
    • 2-methyl-4-oxo1benzothieno[3,2-d]pyrimidine
    • N-benzyl-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Uniqueness

The uniqueness of N-benzyl-2-(2-methyl-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

N-benzyl-2-(2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C20H17N3O2S/c1-13-22-18-15-9-5-6-10-16(15)26-19(18)20(25)23(13)12-17(24)21-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,21,24)

InChI Key

RBKNHICNXLIKTD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=O)N1CC(=O)NCC3=CC=CC=C3)SC4=CC=CC=C42

Origin of Product

United States

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